N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide
Description
Properties
IUPAC Name |
N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-3-4-7-14(20)16-11-13-10-12(2)17-15(18-13)19-8-5-6-9-19/h10H,3-9,11H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOHTNDTCQQXRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NC(=NC(=C1)C)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide typically involves the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methylamine with pentanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
The compound has shown promising results in various studies concerning its anticancer properties:
- Mechanism of Action :
- Inhibition of Kinases : Similar compounds have been documented to inhibit key kinases involved in cell proliferation and survival pathways, such as AKT and mTOR pathways.
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cell lines through mitochondrial pathways, characterized by increased reactive oxygen species (ROS) production and activation of caspases.
- Cell Cycle Arrest : Certain derivatives have demonstrated the ability to cause G2/M phase arrest in cancer cells, inhibiting cell division and growth.
Antimicrobial Activity
While primarily studied for its anticancer effects, some derivatives have also exhibited antimicrobial properties against various pathogens, suggesting potential applications in both oncology and infectious disease management.
Anticancer Research
A study involving a derivative similar to N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide demonstrated significant G2/M phase arrest in HL-60 leukemia cells after treatment with a concentration of 100 nM. This indicates its potential as a therapeutic agent against leukemia.
Caspase Activation in Apoptosis
Another case study revealed that treatment with related compounds led to increased levels of activated caspases (caspase 3, 7, and 9), confirming the induction of apoptosis through mitochondrial pathways. This finding supports the hypothesis that the compound can effectively trigger programmed cell death in cancer cells.
Summary of Findings
| Application | Mechanism | Study Reference |
|---|---|---|
| Anticancer Activity | G2/M phase arrest; apoptosis induction | |
| Antimicrobial Activity | Inhibition of pathogen growth |
Mechanism of Action
The mechanism of action of N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on compounds with shared structural motifs, such as pyrimidine/pyridine cores, pyrrolidine substituents, or amide linkages, as derived from the evidence.
Structural and Functional Group Analysis
Key Observations :
- Pyrimidine vs. Pyridine Cores: The target compound’s pyrimidine core (two nitrogen atoms) contrasts with pyridine derivatives in .
- Amide Linkages : The target’s pentanamide side chain differs from ’s sulfamoyl-phenyl-pentanamide, which includes a sulfonamide group. Sulfonamides generally increase acidity and water solubility compared to aliphatic amides .
Biological Activity
N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide is a synthetic compound with a complex structure that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, which indicates the presence of a pyrimidine ring substituted with a pyrrolidine moiety. The molecular formula is with a molecular weight of approximately 248.33 g/mol.
Key Structural Features:
- Pyrimidine Ring: Provides aromatic stability and potential interactions with biological targets.
- Pyrrolidine Group: May enhance solubility and bioavailability.
- Pentamide Chain: Contributes to hydrophobic interactions, potentially influencing receptor binding.
The precise mechanisms of action for this compound are still under investigation. However, preliminary studies suggest that it may interact with various biological receptors and pathways, including:
- Inhibition of Enzymatic Activity: Potential inhibition of specific enzymes involved in inflammatory pathways.
- Receptor Binding: Possible affinity for receptors related to neurotransmission or inflammatory responses.
- Modulation of Gene Expression: Influence on transcription factors that regulate inflammatory cytokine production.
Anti-inflammatory Properties
Recent research indicates that compounds structurally related to this compound exhibit significant anti-inflammatory effects. For instance, studies on similar pyrimidine derivatives have shown their ability to reduce TNF-alpha-mediated inflammation in vitro and in vivo settings . The compound may modulate the expression of key inflammatory markers such as VCAM-1 and IL-6.
Case Study:
In a murine model of atherosclerosis, related compounds demonstrated reduced disease progression through the inhibition of inflammatory cytokines and leukocyte adhesion . This suggests that this compound could have similar therapeutic applications.
Research Findings
A summary of relevant studies is presented in the table below:
Q & A
Q. What are the optimized synthetic routes for N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide, and how do reaction conditions influence yield?
- Methodological Answer: Synthesis typically involves multi-step processes, including nucleophilic substitution, coupling reactions, or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Microwave-assisted synthesis can enhance reaction rates and yields compared to traditional reflux methods . For example, describes a Suzuki coupling using Pd(dppf)Cl₂ as a catalyst, yielding 16% under 100°C for 16 hours. Optimize solvents (e.g., dioxane/water) and catalyst loading to improve efficiency . Purification often requires normal-phase chromatography (e.g., DCM/MeOH gradients) .
Q. How is the structural integrity of this compound validated?
- Methodological Answer: Use spectroscopic techniques:
- ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., δ 8.48-8.46 ppm for pyrimidine protons in ).
- HPLC for purity assessment (>95% threshold).
- Mass spectrometry (m/e) to verify molecular weight (e.g., m/e 570 in ).
Cross-reference spectral data with computational models or analogs .
Q. What strategies are recommended for improving solubility and stability during storage?
- Methodological Answer:
- Solubility: Test polar aprotic solvents (DMSO, ethanol) or surfactant-assisted dissolution. Adjust pH for ionic forms.
- Stability: Conduct thermal gravimetric analysis (TGA) to determine decomposition thresholds. Store at -20°C in inert atmospheres to prevent oxidation or hydrolysis .
Advanced Research Questions
Q. What pharmacological mechanisms are hypothesized for this compound, and how can they be experimentally validated?
- Methodological Answer: Similar pyrimidine-pyrrolidine hybrids modulate inflammation (e.g., NF-κB inhibition) or receptor tyrosine kinases (e.g., EGFR inhibition). Validate via:
- Kinase inhibition assays (e.g., ELISA-based phosphorylation screens).
- Cell proliferation assays (MTT/ATP-lite on cancer lines like HeLa or MCF-7) .
- Transcriptomic profiling (RNA-seq) to identify pathway alterations .
Q. How do structural modifications (e.g., substituents on pyrimidine or pyrrolidine) affect bioactivity?
- Methodological Answer: Perform structure-activity relationship (SAR) studies :
- Replace pyrrolidine with piperidine () to assess ring size impact on target binding.
- Introduce electron-withdrawing groups (e.g., -CF₃) to pyrimidine to enhance metabolic stability. Compare IC₅₀ values across analogs .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer:
- Replicate assays under standardized conditions (e.g., cell line passage number, serum concentration).
- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Analyze batch-to-batch purity variations via HPLC-MS .
Q. What in vitro models are most suitable for evaluating anticancer activity?
- Methodological Answer: Use 3D spheroid models (e.g., HCT-116 colon cancer) to mimic tumor microenvironments. Pair with apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry). Dose-response curves (0.1–100 µM) establish potency .
Q. How does the compound behave under physiological conditions (e.g., plasma stability, protein binding)?
- Methodological Answer:
- Plasma stability: Incubate with human plasma (37°C, 24h) and quantify degradation via LC-MS.
- Protein binding: Use equilibrium dialysis to measure unbound fraction. High albumin binding (>90%) may reduce bioavailability .
Q. What analytical methods are critical for resolving conflicting spectral data?
- Methodological Answer:
- 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., pyrrolidine methylenes).
- X-ray crystallography for absolute configuration confirmation (if crystals are obtainable).
- High-resolution MS (HRMS) to distinguish isobaric impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
